molecular formula C12H15Cl2N5 B13998004 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride CAS No. 6637-23-6

1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride

Cat. No.: B13998004
CAS No.: 6637-23-6
M. Wt: 300.18 g/mol
InChI Key: IDXYZNLNVPLQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride is a chemical compound with the molecular formula C10H10ClN5 It is known for its unique structure, which includes a quinazoline ring substituted with a chloro and methyl group, and an ethylguanidine moiety

Preparation Methods

The synthesis of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-4-methylquinazoline, which is then reacted with ethylguanidine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The ethylguanidine moiety may enhance the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(6-Chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride can be compared with other similar compounds, such as:

    1-(6-Chloro-4-methylquinazolin-2-yl)-2-methylguanidine: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-(6-Chloro-4-methylquinazolin-2-yl)-2-phenylguanidine: This compound has a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

6637-23-6

Molecular Formula

C12H15Cl2N5

Molecular Weight

300.18 g/mol

IUPAC Name

1-(6-chloro-4-methylquinazolin-2-yl)-2-ethylguanidine;hydrochloride

InChI

InChI=1S/C12H14ClN5.ClH/c1-3-15-11(14)18-12-16-7(2)9-6-8(13)4-5-10(9)17-12;/h4-6H,3H2,1-2H3,(H3,14,15,16,17,18);1H

InChI Key

IDXYZNLNVPLQKS-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC1=NC(=C2C=C(C=CC2=N1)Cl)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.